Pyridinsulfat

Description

Properties

CAS No. |

34114-35-7 |

|---|---|

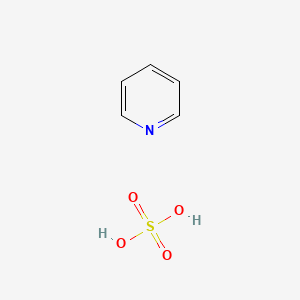

Molecular Formula |

C5H7NO4S |

Molecular Weight |

177.18 g/mol |

IUPAC Name |

pyridine;sulfuric acid |

InChI |

InChI=1S/C5H5N.H2O4S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H2,1,2,3,4) |

InChI Key |

ZNCXUFVDFVBRDO-UHFFFAOYSA-N |

SMILES |

C1=CC=NC=C1.OS(=O)(=O)O |

Canonical SMILES |

C1=CC=NC=C1.OS(=O)(=O)O |

Synonyms |

monopyridine phosphate pyridine pyridine cyanate pyridine dinitrate pyridine diphosphate pyridine disulfate pyridine hydride pyridine hydride (2:1) pyridine hydrochloride pyridine ion (1-), hydrogen pyridine ion (1-), lithium salt pyridine ion (1-), potassium salt pyridine ion (1-), sodium salt pyridine ion (2+) pyridine monohydrate pyridine monophosphate pyridine monosulfate pyridine nitrate pyridine perbromate, 82Br-labeled pyridine perchlorate pyridine perchlorate, 2H-labeled pyridine phosphate pyridine phosphate (2:1) pyridine sulfate pyridine sulfate (2:1) pyridine, hydrogen bromide pyridine, hydrogen fluoride pyridine, hydrogen iodide |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Pyridinsulfat and Derivatives

Direct Synthesis of Pyridinium (B92312) Sulfate (B86663)

The most straightforward method for preparing pyridinium sulfate involves the direct reaction of pyridine (B92270), a basic heterocyclic organic compound, with sulfuric acid. wikipedia.org This reaction is a classic acid-base neutralization.

Acid-Base Reaction Pathways

The fundamental reaction for the synthesis of pyridinium sulfate is the protonation of the nitrogen atom in the pyridine ring by sulfuric acid. Pyridine (C₅H₅N), with a lone pair of electrons on the nitrogen atom, acts as a Lewis base. wikipedia.org When it reacts with sulfuric acid (H₂SO₄), a strong mineral acid, the nitrogen atom accepts a proton (H⁺) to form the pyridinium cation ([C₅H₅NH]⁺). wikipedia.orgwikipedia.org The resulting salt is pyridinium sulfate.

The reaction can be represented as:

2 C₅H₅N + H₂SO₄ → [C₅H₅NH]₂SO₄

Alternatively, if one equivalent of pyridine reacts with one equivalent of sulfuric acid, pyridinium hydrogen sulfate is formed:

C₅H₅N + H₂SO₄ → [C₅H₅NH]HSO₄

This reaction is typically exothermic and requires controlled temperature conditions to prevent excessive heat generation. The slow addition of pyridine to concentrated sulfuric acid is a common laboratory and industrial practice.

Industrial Production Methods and Optimization

On an industrial scale, the production of pyridinium sulfate is often carried out in a continuous process. This involves the continuous feeding of pyridine into a reactor containing sulfuric acid. The reaction mixture is vigorously stirred and maintained at a specific temperature to ensure the reaction goes to completion.

Optimization of industrial production focuses on several key factors:

Purity of Reactants: The use of high-purity pyridine and sulfuric acid is crucial to obtain a high-quality final product.

Temperature Control: Maintaining an optimal temperature range is essential for maximizing yield and minimizing side reactions.

Stoichiometry: Precise control over the molar ratio of pyridine to sulfuric acid determines whether pyridinium sulfate or pyridinium hydrogen sulfate is the primary product.

Purification: The crude product is typically purified through crystallization or distillation to remove any unreacted starting materials or byproducts.

Synthesis of Substituted Pyridinium Sulfates

Substituted pyridinium sulfates are a diverse class of compounds with a wide array of applications. Their synthesis typically involves the N-alkylation or quaternization of pyridine or its derivatives. wikipedia.orggcwgandhinagar.com

N-Alkylation and Quaternization Reactions

N-alkylation involves the formation of a carbon-nitrogen bond at the nitrogen atom of the pyridine ring, resulting in a quaternary pyridinium salt. gcwgandhinagar.comarkat-usa.org This transformation changes the electronic properties of the pyridine ring, making it more susceptible to certain reactions. wikipedia.org

A general representation of N-alkylation is:

Pyridine + R-X → [Pyridine-R]⁺X⁻

Where R is an alkyl or other organic group and X is a leaving group, often a halide. To obtain the sulfate salt, an additional step involving ion exchange or reaction with a sulfate source is necessary. For instance, a pyridinium halide can be treated with sulfuric acid to yield the corresponding pyridinium sulfate, with the release of a hydrogen halide. google.com

A direct method involves the reaction of pyridine with an alkyl sulfate. gcwgandhinagar.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Pyridine | Sulfuric Acid | Pyridinium Sulfate | Acid-Base |

| Pyridine | Alkyl Halide | N-Alkylpyridinium Halide | N-Alkylation |

| N-Alkylpyridinium Halide | Sulfuric Acid | N-Alkylpyridinium Sulfate | Ion Exchange |

| Pyridine | Alkyl Sulfate | N-Alkylpyridinium Sulfate | N-Alkylation |

The Menschutkin reaction, first described by Nikolai Menschutkin in 1890, is a classic and widely used method for the synthesis of quaternary ammonium (B1175870) salts, including substituted pyridinium salts. arkat-usa.orgwikipedia.org The reaction involves the nucleophilic attack of a tertiary amine, such as pyridine, on an alkyl halide. arkat-usa.orgwikipedia.org

The reaction generally follows an SN2 mechanism. arkat-usa.org The rate and success of the reaction are influenced by several factors:

The nature of the alkyl halide: The reactivity of the alkyl halide decreases in the order: I > Br > Cl. wikipedia.org Benzylic, allylic, and α-carbonylated alkyl halides are particularly good reactants. wikipedia.org

The nature of the pyridine: Electron-donating groups on the pyridine ring increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. reddit.com

The solvent: Polar solvents are typically used to facilitate the reaction. wikipedia.org

The synthesis of N-(2,3-dihydroxypropyl)-pyridinium sulfate can be achieved by quaternizing pyridine with glycerol (B35011) chlorohydrin, followed by the addition of sulfuric acid to replace the chloride ion. google.com

The choice of the alkylating agent is crucial in the synthesis of substituted pyridinium sulfates. Alkyl halides are the most common alkylating agents. gcwgandhinagar.com The reactivity of alkyl halides in SN2 reactions, such as the Menschutkin reaction, is well-established. Primary alkyl halides are generally preferred as secondary and tertiary alkyl halides can lead to elimination as a competing side reaction, resulting in lower yields. google.comgoogle.com.pg

Alkyl sulfates, such as dimethyl sulfate and diethyl sulfate, are also effective alkylating agents for pyridine. gcwgandhinagar.com These reagents react readily with pyridine to form the corresponding N-alkylpyridinium alkylsulfate salt. This method offers a direct route to pyridinium salts with a sulfate-based counter-ion.

The reactivity of the alkylating agent and the specific reaction conditions can be tailored to achieve the desired substituted pyridinium sulfate with high yield and purity.

Menschutkin Reaction Pathways[4],

Functionalization of the Pyridine Ring Precursors

The functionalization of the pyridine ring before the formation of the pyridinium salt is a critical strategy for tailoring the final compound's properties. mountainscholar.orguiowa.edu This pre-functionalization is often necessary because the electron-deficient nature of the pyridine ring can complicate direct substitution reactions. mountainscholar.orguiowa.edu Researchers have developed various methods to introduce functional groups onto the pyridine scaffold, which can influence the electronic properties, solubility, and reactivity of the resulting pyridinium sulfate.

Recent advancements have focused on visible-light-mediated C-H functionalization, which allows for direct and selective modification of the pyridine framework. researchgate.netnih.gov Using N-functionalized pyridinium salts as radical precursors and pyridine surrogates offers enhanced reactivity and regiocontrol under mild, acid-free conditions. researchgate.netnih.gov This is particularly useful for late-stage functionalization in the synthesis of complex molecules. researchgate.netacs.org For example, photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts can generate alkyl, acyl, and carbamoyl (B1232498) radicals, leading to C4-functionalized pyridines. acs.org Another strategy involves using a proton as a simple and effective protecting group to achieve selective N-methylation of a pyridine ring in the presence of another amino group, enabling the synthesis of amino-functionalized pyridinium salts. researchgate.net

Green Chemistry Approaches in Pyridinium Sulfate Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of pyridinium sulfates. rsc.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant green approach is the use of solvent-free reaction conditions. derpharmachemica.comresearchgate.net For example, the synthesis of pyridinium sulfonamide ionic liquids has been achieved through a solvent-free solid-phase method that is noted for being non-toxic, simpler to set up, and significantly faster than conventional methods. researchgate.net Similarly, microwave-assisted synthesis under solvent-free conditions, catalyzed by an ionic liquid like 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, has proven effective for preparing imidazo[1,2-a]pyridine (B132010) derivatives. derpharmachemica.com The use of naturally occurring pyridine structures, such as nicotinic acid, as starting materials also contributes to the sustainability of ionic liquid synthesis. csic.es Furthermore, biotechnological synthesis routes using enzymes like N-methyltransferases with S-adenosyl methionine as a methyl donor present a safer alternative to carcinogenic methylating agents like dimethyl sulfate. rsc.org

Preparation of Pyridinium Sulfate-Based Ionic Liquids (PILs)

Pyridinium hydrogen sulfate and its derivatives are key components in the synthesis of Brønsted acidic ionic liquids (ILs). These ILs often serve as both solvents and catalysts in various organic reactions. researchgate.netscielo.br The synthesis typically involves the reaction of pyridine with a suitable acidic precursor. For example, [Pyridine-SO3H]HSO4 is a novel ionic liquid synthesized for use as a recyclable catalyst. researchgate.net

Design and Synthesis of Novel PIL Architectures

The design of novel pyridinium-based ionic liquid (PIL) architectures is a burgeoning area of research, driven by the need for task-specific ILs with tailored properties. rsc.orgcsic.esnih.gov The structure of both the cation and the anion can be modified to influence properties like biodegradability, toxicity, and catalytic activity. csic.esmdpi.com

One approach involves introducing functional groups, such as ester moieties, into the pyridinium cation to enhance biodegradability. csic.es For instance, ionic liquids prepared from nicotinic acid have shown exceptionally high levels of aerobic biodegradation. csic.es Another strategy focuses on creating dicationic ionic liquids, which have gained attention as green synthesis media. researchgate.net The synthesis of butylpyridinium-based ILs with various anions like methanesulfonate, bis(trifluoromethanesulfonyl)imide, and hydrogen sulfate has been accomplished via the metathesis method, a green chemistry procedure. nih.govmdpi.com

| Cation | Anion | Synthetic Method | Key Feature | Reference |

| Butylpyridinium | Bromide, Methanesulfonate, Hydrogen Sulfate, etc. | Metathesis | Green synthesis procedure | mdpi.com |

| Pyridinium with ester side chain | Octyl sulfate | Reaction of butyl nicotinate (B505614) with methyl iodide, followed by anion exchange | Readily biodegradable | csic.es |

| Sulfonic acid functionalized pyridinium | Hydrogen sulfate | Reaction of pyridine with sulfating agent | Recyclable acidic catalyst | researchgate.net |

Immobilization Techniques for Heterogeneous Catalysis

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, pyridinium sulfate-based ionic liquids are often immobilized on solid supports. rsc.orgmdpi.comnih.gov This creates heterogeneous catalysts that are easily recoverable and reusable. rsc.org

Common supports include silica-based materials, magnetic nanoparticles, and halloysite (B83129) nanotubes. scielo.brrsc.orgnih.govscirp.org The ionic liquid can be physically adsorbed onto the support (Supported Ionic Liquid Phase, SILP) or chemically grafted to the surface (Supported Ionic Liquid-Like Phase, SILLP). nih.gov For example, 1,1′-(6-(propyl amino)-1,3,5-triazine-2,4-diyl)bis(pyridinium) hydrogen sulfate has been immobilized on functionalized halloysite nanotubes to create a solid acid nanocatalyst. rsc.orgrsc.org This heterogeneous catalyst has been used for the synthesis of naphthopyranopyrimidines under solvent-free conditions and could be reused multiple times without significant loss of activity. rsc.org Similarly, silica-grafted N-propyl-imidazolium hydrogen sulfate has been employed as a recyclable catalyst for various organic syntheses. scirp.org

Derivatization Strategies for Pyridinium Cation Modification

Synthesis of Pyridinium-Containing Copolymers and Polymers

Incorporating pyridinium sulfate moieties into polymer structures yields functional materials with a range of applications, including as polyelectrolytes and catalysts. researchgate.netrsc.orgnih.gov A primary method for creating these polymers is the polymerization of vinylpyridinium salt monomers. researchgate.net

The spontaneous polymerization of 4-vinylpyridine (B31050) upon quaternization or protonation is a well-studied phenomenon. umich.edutandfonline.com For instance, 4-vinylpyridinium salts can polymerize spontaneously through a specific ionic mechanism. researchgate.netresearchgate.net This process has been used to polymerize 4-vinylpyridine on macromolecular "matrices" like polystyrene sulfonic acid. researchgate.net The resulting poly(4-vinylpyridinium) hydrogen sulfate is an efficient and eco-friendly polymeric catalyst for various organic reactions, such as the synthesis of xanthene derivatives under solvent-free conditions. rsc.orgnih.gov

Copolymers can also be synthesized. For example, styrene-vinyl pyridine diblock copolymers can be prepared via anionic polymerization, where styrene (B11656) is first polymerized and then vinyl pyridine monomers are added for block polymerization. google.com Another approach involves the ring-opening copolymerization of pyridinium salts with piperazine, which yields ionic polymers with expanded π-conjugation systems. acs.org Furthermore, new types of cationic polyelectrolytes with poly(ethylene oxide) side-chains have been prepared by the spontaneous polymerization of 4-vinylpyridine in the presence of PEO monotosylates or bromides. tandfonline.com

| Polymer/Copolymer Type | Monomers | Polymerization Method | Key Feature/Application | Reference |

| Poly(4-vinylpyridinium) hydrogen sulfate | 4-Vinylpyridine, Sulfuric acid | Spontaneous polymerization after protonation | Reusable, eco-friendly catalyst | rsc.org, nih.gov |

| Styrene-vinyl pyridine diblock copolymer | Styrene, Vinyl pyridine | Anionic dispersion polymerization | Forms polymer micro-spheres | google.com |

| Pyridinium-containing ionic polymers | N-(2,4-dinitrophenyl)-4-arylpyridinium chlorides, Piperazine | Ring-opening copolymerization | Expanded π-conjugation system | acs.org |

| Poly[N-(PEO)-4-vinylpyridinium salt] | 4-Vinylpyridine, PEO monotosylates/bromides | Spontaneous polymerization upon quaternization | Cationic polyelectrolyte with PEO side-chains | tandfonline.com |

| Amphoteric equimolar copolymer | 4-Vinylpyridinium p-styrenesulfonate | Spontaneous charge-transfer polymerization | Forms polyelectrolyte complexes | tandfonline.com |

Spectroscopic Characterization Methodologies and Structural Elucidation

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone in the characterization of pyridinium (B92312) sulfate (B86663). It probes the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

FT-IR spectroscopy is instrumental in confirming the formation of pyridinium sulfate by identifying characteristic vibrational bands. The protonation of the pyridine (B92270) nitrogen by sulfuric acid leads to notable changes in the infrared spectrum compared to pure pyridine. diva-portal.orgpw.edu.pl A key indicator of salt formation is the appearance of a new band corresponding to the N⁺-H stretching vibration. diva-portal.orgresearchgate.net

Studies have identified several key spectral features for pyridinium sulfate and related structures:

N⁺-H Stretching: The formation of the pyridinium cation (C₅H₅NH⁺) is confirmed by the appearance of a broad band in the region of 3252-3095 cm⁻¹, which is absent in the spectrum of pure pyridine. diva-portal.org Another report places a band at 3372 cm⁻¹ and a bending vibration for N⁺-H at 1376 cm⁻¹. researchgate.net

Sulfate/Bisulfate Anion Vibrations: The presence of the sulfate or bisulfate anion is marked by strong absorption bands. For pyridinium bisulfate ([HPyr][HSO₄]), a characteristic band for the bisulfate anion appears around 1026 cm⁻¹. diva-portal.org Other studies attribute bands in the 1219-1004 cm⁻¹ range to SO₂ stretching and S-O-H bending vibrations of the HSO₄⁻ anion. researchgate.net For pyridinium sulfate ([HPyr]₂[SO₄]), vibrations corresponding to the sulfate anion are observed at 947 cm⁻¹ and 850 cm⁻¹. diva-portal.org

Pyridine Ring Vibrations: The characteristic vibrations of the pyridine ring are also present, though they may be shifted upon protonation. diva-portal.org For instance, C=N and C=C stretching vibrations of the quinoid and benzenoid rings are observed around 1570 cm⁻¹ and 1505 cm⁻¹, respectively. researchgate.net In a related compound, butyl pyridinium hydrogen sulfate, characteristic peaks were observed at 1632 cm⁻¹, 1569 cm⁻¹, and 1486 cm⁻¹. mdpi.com

The following table summarizes key FT-IR peaks observed for pyridinium sulfate and its derivatives.

| Functional Group/Ion | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| Pyridinium (N⁺-H) | Stretching | 3252-3095 | diva-portal.org |

| Pyridinium (N⁺-H) | Stretching | 3372 | researchgate.net |

| Pyridinium (N⁺-H) | Bending | 1376 | researchgate.net |

| Bisulfate (HSO₄⁻) | S=O Stretching | 1026-1027 | diva-portal.orgmdpi.com |

| Bisulfate (HSO₄⁻) | SO₂ Stretch / S-O-H Bend | 1219-1004 | researchgate.net |

| Sulfate (SO₄²⁻) | S=O Stretching | 947, 850 | diva-portal.org |

| Pyridine Ring | C=C, C=N Stretching | 1632, 1569, 1486 | mdpi.com |

Raman spectroscopy offers complementary information to FT-IR, particularly for symmetric vibrations and for studying interactions in aqueous solutions, as water is a weak Raman scatterer. semi.ac.cn When pyridine interacts with an acidic environment or a surface, shifts in its characteristic Raman bands are observed, indicating changes in the molecular structure and bonding. researchgate.netrsc.org

The Raman spectrum of pure liquid pyridine shows strong bands at approximately 992 cm⁻¹ and 1031 cm⁻¹. researchgate.net Upon protonation to form the pyridinium ion, these bands can shift. For example, in studies of pyridine adsorbed on a silver electrode, a band at 1025 cm⁻¹ was attributed to pyridinium ions physically adsorbed through the sulfate anion. Another band at 1038 cm⁻¹ was observed for pyridine complexed with silver.

Analysis of related compounds like cetylpyridinium (B1207926) chloride shows characteristic Raman peaks for the pyridine ring, including in-plane bending and C-C stretching vibrations. A peak at 654 cm⁻¹ corresponds to the C-Cl bond stretch, providing information about the anion's interaction. nepjol.info While specific Raman data for pyridinium sulfate is not extensively detailed in the provided results, the principles of pyridine protonation and anion interaction analysis are directly applicable. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Applications[6],[8],[10],[7],

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. researchgate.netacs.org

¹H NMR spectroscopy confirms the structure of pyridinium sulfate by revealing the chemical shifts of the protons on the aromatic ring and the proton attached to the nitrogen. In the formation of the pyridinium cation, the protons on the ring experience deshielding due to the positive charge, causing their signals to shift downfield compared to neutral pyridine. cdnsciencepub.com

For pure pyridine in CDCl₃, the protons typically appear at δ 8.59 (H-2, H-6), δ 7.62 (H-4), and δ 7.23 (H-3, H-5) ppm. chemicalbook.com Upon formation of pyridinium sulfate in DMSO-d₆, these shifts change significantly.

A representative ¹H NMR spectrum of pyridinium sulfate in DMSO-d₆ shows the following signals:

δ 12.3 ppm (s, 1H): This very broad singlet corresponds to the acidic protons of the bisulfate anion and the N-H proton of the pyridinium cation, often exchanging and appearing as a single, broad peak. chemicalbook.com

δ 8.98 ppm (d, 2H): Assigned to the ortho protons (H-2, H-6) adjacent to the nitrogen atom. chemicalbook.com

δ 8.67 ppm (t, 1H): Assigned to the para proton (H-4). chemicalbook.com

δ 8.14 ppm (t, 2H): Assigned to the meta protons (H-3, H-5). chemicalbook.com

Another study on pyridinium bisulfate ([HPyr][HSO₄]) in DMSO-d₆ reported a peak for the acidic -OH proton of the anion at δ 8.439 ppm. diva-portal.org The downfield shift of the aromatic protons clearly indicates the formation of the pyridinium cation. cdnsciencepub.com

| Proton Assignment | Chemical Shift (δ ppm) in DMSO-d₆ | Source |

| -OH (HSO₄⁻) / N-H (Pyr⁺) | 12.3 (broad singlet) | chemicalbook.com |

| H-2, H-6 (ortho) | 8.98 (doublet) | chemicalbook.com |

| H-4 (para) | 8.67 (triplet) | chemicalbook.com |

| H-3, H-5 (meta) | 8.14 (triplet) | chemicalbook.com |

| -OH (HSO₄⁻) | 8.439 | diva-portal.org |

¹³C NMR spectroscopy provides further confirmation of the pyridinium sulfate structure by showing the chemical shifts of the carbon atoms in the pyridine ring. Similar to the protons, the carbon atoms are deshielded upon protonation of the nitrogen.

For reference, the ¹³C NMR chemical shifts for pure pyridine are approximately δ 150 (C-2, C-6), δ 124 (C-3, C-5), and δ 136 (C-4) ppm. testbook.comhmdb.ca

For a related compound, butyl pyridinium hydrogen sulfate, the aromatic carbons were reported at δ 128.43, 146.14, and 146.96 ppm in DMSO-d₆. mdpi.com Substituents on the pyridinium ring significantly affect the chemical shifts of the carbon atoms. nih.gov While specific, complete ¹³C NMR data for unsubstituted pyridinium sulfate was not found in the search results, the data for its derivatives show the expected downfield shifts of the ring carbons upon quaternization, confirming the presence of the pyridinium cation. mdpi.comdoi.org

Proton (¹H) NMR Studies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. asianpubs.orgsielc.com Electrospray ionization (ESI) is particularly well-suited for analyzing ionic compounds like pyridinium sulfate. asianpubs.org

In positive ion mode ESI-MS, the pyridinium cation (C₅H₅NH⁺) would be detected at a mass-to-charge ratio (m/z) of 80. In negative ion mode, the sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anion would be observed. The bisulfate ion (HSO₄⁻) has an m/z of 97. nih.gov Fragmentation of the bisulfate ion in MS/MS experiments typically results in a characteristic neutral loss of 80 Da (SO₃), or the detection of product ions at m/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻) itself. nih.govresearchgate.net

Studies on pyridinium-based ionic liquids show that fragmentation patterns can reveal the structure of the cation. For example, N-butylpyridinium salts show a characteristic loss of a neutral butene molecule. asianpubs.org While a specific mass spectrum for pyridinium sulfate was not provided in the search results, the analysis would proceed by identifying the pyridinium cation at m/z 80 in positive mode and the bisulfate anion at m/z 97 in negative mode, with its characteristic fragmentation confirming the sulfate moiety. sielc.comnih.gov

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is a cornerstone technique for the solid-state characterization of pyridine sulfate compounds, providing definitive information on their crystalline nature and atomic arrangement. Both single-crystal and powder XRD methods are employed to gain a full understanding of the material's structure.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail in resolving the three-dimensional arrangement of atoms within a crystal lattice. For pyridinium sulfate salts, this technique is particularly crucial for elucidating the complex network of hydrogen bonds that govern their structures.

Research has shown that the crystal structures of pyridinium sulfate salts are heavily stabilized by hydrogen bonds. In the hydrated molecular salt of 2-(ammoniomethyl)pyridinium sulfate monohydrate, a total of eleven hydrogen bonds (N—H⋯O, O—H⋯O, and C—H⋯O) are observed, creating layers parallel to the crystal's ab plane. nih.gov Similarly, in bis(4-hydroxypyridinium) sulfate monohydrate, the pyridinium and hydroxy H atoms act as hydrogen-bond donors to the oxygen atoms of the sulfate anion, consolidating cations, anions, and water molecules into a robust three-dimensional network. iucr.org

| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Bis(4-hydroxypyridinium) sulfate monohydrate | 2C₅H₆NO⁺·SO₄²⁻·H₂O | Monoclinic | P2₁/n | 3D network consolidated by O—H⋯O and N—H⋯O hydrogen bonds. | iucr.org |

| 2-(Ammoniomethyl)pyridinium sulfate monohydrate | C₆H₁₀N₂²⁺·SO₄²⁻·H₂O | Triclinic | Pī | Layers linked by N—H⋯O and O—H⋯O hydrogen bonds. | nih.gov |

| Bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate | (C₅H₇N₂)₂Cu(H₂O)₆₂·4H₂O | Triclinic | Pī | Successive inorganic and organic layers connected by O—H⋯O and N—H⋯O hydrogen bonds and π–π interactions. | researchgate.net |

| catena-poly[[tetrakis(pyridine-κN)nickel(II)]-μ-sulfato-κ²O:O′] | [Ni(SO₄)(C₅H₅N)₄]n | Not specified | Not specified | Polymeric chains with octahedral Ni(II) atoms bridged by sulfate ligands. | iucr.org |

Powder X-ray diffraction (PXRD) is a vital tool for the characterization of bulk crystalline materials. It is routinely used to confirm the phase purity of a synthesized pyridine sulfate compound and to verify that the bulk material corresponds to the structure determined by single-crystal analysis. rsc.orgresearchgate.net The experimental PXRD pattern of a newly synthesized batch is compared to a pattern calculated from SCXRD data; a close match confirms the purity of the crystalline phase. rsc.orgresearchgate.net

This technique is also employed to assess the stability of the crystals under various conditions, such as exposure to air and water. rsc.orgresearchgate.net For instance, the stability of Ca(3-C₅H₄NSO₃)₂·4H₂O crystals was confirmed by observing that the PXRD patterns remained unchanged after seven days of exposure to both air and water atmospheres. rsc.orgresearchgate.net

In studies where single crystals are not obtainable, PXRD is used to determine the fundamental crystallinity and crystal system of the material. For example, 4-aminopyridine-based copper (II) sulfate was confirmed to be crystalline with a triclinic crystal system based on its powder diffraction pattern. andavancollege.ac.in The sharp peaks in a PXRD pattern are a clear indicator of the crystalline nature of the compound. andavancollege.ac.inrsc.org

| 2θ (Observed) | 2θ (Calculated) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (h k l) |

|---|---|---|---|---|

| 11.45 | 11.45 | 7.72 | 19.89 | 0 1 0 |

| 12.59 | 12.59 | 7.02 | 19.89 | -1 1 0 |

| 14.07 | 14.07 | 6.28 | 32.88 | -1 0 2 |

| 25.35 | 25.35 | 3.51 | 100.00 | -2 0 2 |

| 28.40 | 28.40 | 3.14 | 39.11 | -2 0 4 |

Data extracted from Aarthy et al. (2017). andavancollege.ac.in

Single Crystal X-ray Diffraction for Hydrogen Bonding Networks

Elemental Analysis (CHN/S) for Compositional Verification

Elemental analysis, which measures the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), is a fundamental technique for verifying the empirical formula of a newly synthesized compound. mt.com This method provides quantitative data that confirms whether the elemental composition of the product matches the theoretically calculated values, thereby validating its identity and purity. researchgate.netakjournals.comacs.org

For pyridine sulfate derivatives and their metal complexes, CHN/S analysis is crucial for confirming that the synthesis has yielded the expected product. For example, in the synthesis of a copper complex with sulfapyridine, elemental analysis was used alongside other techniques to determine the formula [Cu(2,5-pydc)(2-aepy)(H₂O)]·H₂O. semanticscholar.org The close agreement between the found and calculated percentages for C, H, and N confirmed the structure of the complex. semanticscholar.org In another study on a triazine bis(pyridinium) hydrogen sulfate catalyst, elemental analysis determined the sulfur content to be 0.71 mmol/g and the nitrogen content to be about 4.00%, which was critical in confirming the successful synthesis of the catalyst. rsc.org

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 43.42 | 43.35 |

| H | 4.39 | 4.42 |

| N | 10.86 | 10.90 |

Data from Güler et al. (2015). semanticscholar.org

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing essential information about its thermal stability and decomposition behavior. For pyridine sulfate compounds, particularly hydrated complexes, TGA is used to identify the temperatures at which water molecules are lost and at which the organic components begin to decompose. researchgate.netakjournals.com

TGA curves for pyridine sulfate derivatives often show distinct stages of mass loss. In a study of a triazine bis(pyridinium) hydrogen sulfate supported on halloysite (B83129) nanotubes, the TGA curve showed an initial mass loss of 4.59% between 30°C and 180°C, corresponding to the evaporation of water. rsc.orgresearchgate.net A major weight loss of 23.41% occurred between 180°C and 580°C, attributed to the decomposition of the organic parts of the ionic liquid. rsc.orgresearchgate.net Similarly, the TGA of tetrasulfapyridine-copper(II) sulfate trihydrate showed a mass reduction of 4.3%, which corresponded to the loss of three molecules of lattice water. aip.orgaip.org The decomposition of pyridinium-based ionic liquids often occurs in multiple stages, with the thermal stability being influenced by factors such as the alkyl chain length on the cation and the nature of the counteranion. mdpi.com

| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |

|---|---|---|---|---|

| [(PATDBP)(HSO₄)₂@HNT] | 30–180 | 4.59 | Water evaporation | rsc.orgresearchgate.net |

| 180–580 | 23.41 | Removal of organic moieties | ||

| 2-(Aminoethylguanidinoethylguanidino)pyridine sulfate | >200 | Not specified | Decomposition onset | |

| Tetrasulfapyridine-copper(II) sulfate trihydrate | Not specified | 4.3 | Loss of 3 H₂O molecules | aip.orgaip.org |

Electron Microscopy (SEM/TEM) and Elemental Mapping (EDX) for Material Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology, size, and structure of materials at the micro- and nanoscale. acs.orgrsc.orgresearchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), these methods can also provide elemental composition maps of the sample surface. rsc.orgnih.gov

For pyridine sulfate-based materials, SEM and TEM analyses reveal key information about their physical form. In a study of a supported catalyst, SEM images showed that the tubular structure of the halloysite nanotube support was maintained after modification with triazine bis(pyridinium) hydrogen sulfate. rsc.org TEM images further confirmed the well-defined tubular structure of the catalyst, with an average diameter of 71–75 nm. rsc.org Other studies have used SEM to observe how the presence of pyridine during synthesis can influence particle morphology, leading to smaller and more regular flake-like structures compared to the irregular rods formed in its absence. researchgate.net

EDX mapping is used to confirm the distribution of elements within the material. For the aforementioned supported catalyst, EDX analysis confirmed the presence and distribution of key elements such as C, N, O, Al, Si, and S, providing direct evidence for the successful immobilization of the pyridine sulfate ionic liquid onto the support. rsc.org

Reaction Mechanisms and Pathways Involving Pyridinsulfat

Role of Pyridinium (B92312) Sulfate (B86663) as a Brønsted Acid Catalyst

As a salt derived from the weak base pyridine (B92270) and the strong acid sulfuric acid, pyridinium sulfate can act as a mild Brønsted acid catalyst. rsc.org Its catalytic activity stems from the pyridinium cation ([C5H5NH]+), which can donate a proton to substrates, thereby activating them for subsequent chemical transformations. organic-chemistry.org This catalytic behavior is particularly valuable in reactions requiring acidic conditions where stronger acids might cause undesired side reactions. rsc.orgchemicalbook.com

The foundational aspect of pyridinium sulfate's role as a Brønsted acid is its participation in acid-base equilibria. In solution, the pyridinium cation exists in equilibrium with its conjugate base, pyridine. masterorganicchemistry.com

C₅H₅NH⁺ ⇌ C₅H₅N + H⁺

The catalytic utility of pyridinium salts is enhanced by their tunable nature. The acidity of the pyridinium cation can be modified by introducing electron-withdrawing or electron-donating substituents on the pyridine ring. organic-chemistry.org Electron-withdrawing groups increase the acidity of the pyridinium ion, making it a stronger proton donor, while electron-donating groups have the opposite effect. organic-chemistry.org This allows for the fine-tuning of the catalyst's reactivity to suit specific reaction requirements.

| Pyridinium Derivative | Substituent Effect | Impact on Acidity | Reference |

| Electron-withdrawing group substituted | Stabilizes the pyridine base | Increases Brønsted acidity of the pyridinium cation | organic-chemistry.org |

| Electron-donating group substituted | Destabilizes the pyridine base | Decreases Brønsted acidity of the pyridinium cation | organic-chemistry.org |

Pyridinium sulfate catalyzes a range of organic transformations by activating substrates through protonation. A prime example is in acetalization reactions, where the pyridinium ion protonates the carbonyl oxygen of an aldehyde or ketone. organic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

The general mechanism proceeds as follows:

Protonation of the carbonyl group: The pyridinium ion donates a proton to the carbonyl oxygen, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a hemiacetal.

Proton transfer and elimination: A second proton transfer, often facilitated by the pyridine conjugate base, leads to the protonation of the hydroxyl group of the hemiacetal. Subsequent elimination of a water molecule generates a new carbocation.

Final nucleophilic attack and deprotonation: A second molecule of the alcohol attacks the carbocation, and a final deprotonation step, again potentially mediated by pyridine, yields the acetal (B89532) product and regenerates the pyridinium catalyst. organic-chemistry.org

Research has shown that simple pyridinium salts can be highly effective catalysts for such reactions, sometimes outperforming traditional Brønsted acids. organic-chemistry.org They have also been employed in the protection of carbonyls as dithiolanes and dithianes. organic-chemistry.org Furthermore, polymeric versions like poly(4-vinylpyridinium)hydrogen sulfate have been developed as reusable solid acid catalysts for multicomponent reactions, such as the synthesis of dihydropyrimidinones. researchgate.net

Protonation and Acid-Base Equilibria

Mechanisms of Oxidation Reactions

In the context of oxidation reactions, the term "pyridinium sulfate" often refers to the sulfur trioxide pyridine complex (SO₃·C₅H₅N) . This complex is a key reagent, particularly in the Parikh-Doering oxidation, and it functions very differently from the simple pyridinium salt discussed previously. wikipedia.org

The Parikh-Doering oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by the sulfur trioxide pyridine complex. wikipedia.orgacsgcipr.org

The mechanism involves several key steps:

Activation of DMSO: The sulfur trioxide pyridine complex reacts with DMSO. The electrophilic sulfur atom of the SO₃ complex is attacked by the nucleophilic oxygen of DMSO. wikipedia.org This forms an electrophilic sulfur intermediate, dimethylsulfonio sulfate. bham.ac.uk

Nucleophilic attack by the alcohol: The alcohol substrate attacks the electrophilic sulfur atom of the activated DMSO intermediate. wikipedia.org This step results in the formation of an alkoxysulfonium salt, with the pyridinium sulfate complex acting as the counterion. wikipedia.org

Deprotonation and ylide formation: A base, typically a hindered amine like triethylamine (B128534) or diisopropylethylamine, is added to deprotonate the carbon atom adjacent to the positively charged sulfur. wikipedia.org This step is crucial and leads to the formation of a sulfur ylide.

Intramolecular proton transfer and product formation: The sulfur ylide undergoes a rearrangement through a five-membered ring transition state. wikipedia.org This involves an intramolecular proton transfer from the alcohol's α-carbon to the oxygen of the former DMSO moiety, leading to the formation of the desired carbonyl compound (aldehyde or ketone), dimethyl sulfide (B99878), and the regeneration of the base. wikipedia.org

A significant advantage of the Parikh-Doering protocol is that it can be conducted at non-cryogenic temperatures (often between 0 °C and room temperature), unlike the Swern oxidation which requires very low temperatures to avoid side reactions. reddit.com

| Oxidation Reaction | Activating Agent | Oxidant | Key Intermediate | Reference |

| Parikh-Doering | SO₃·C₅H₅N | DMSO | Sulfur Ylide | wikipedia.orgacsgcipr.org |

| Swern | Oxalyl Chloride or TFAA | DMSO | Alkoxysulfonium Chloride | reddit.com |

| Pfitzner-Moffatt | DCC or EDC | DMSO | Alkoxysulfonium Salt |

While the primary role in the Parikh-Doering oxidation is played by the SO₃·pyridine complex activating DMSO, the sulfate component itself can be involved in redox processes under different conditions. Sulfate radicals (SO₄⁻·) are highly potent oxidizing species that can be generated from persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) through various activation methods like heat, UV light, or transition metal catalysis. frontiersin.orgfrontiersin.org

Studies have investigated the kinetics of the oxidation of pyridine and its derivatives by sulfate radicals. nih.govresearchgate.net These reactions typically proceed via an initial attack of the sulfate radical on the aromatic ring, leading to the formation of radical adducts. nih.govresearchgate.net It has been observed that neutral pyridine reacts significantly faster with sulfate radicals than its protonated form, the pyridinium ion. nih.govresearchgate.net These radical-based pathways are generally relevant in advanced oxidation processes for environmental remediation rather than in mainstream organic synthesis. frontiersin.org

Involvement in Specific Oxidizing Reagents (e.g., Parikh-Doering Oxidation)

Mechanisms of Substitution Reactions

Pyridinium salts can participate in substitution reactions where the pyridinium ring itself acts as a leaving group. This is particularly useful in the functionalization of heteroaromatic amines. tcichemicals.com The reaction proceeds by converting a primary amino group into a pyridinium salt, which is a much better leaving group.

The general mechanism is as follows:

Formation of the Pyridinium Salt: A primary amino group on a heteroaromatic ring is reacted with a reagent like pyrylium (B1242799) tetrafluoroborate (B81430). tcichemicals.com This dehydrative condensation forms a substituted pyridinium salt. tcichemicals.com

Nucleophilic Aromatic Substitution (SNAr): The resulting pyridinium salt is then treated with a nucleophile (e.g., amines, alcohols, thiols). tcichemicals.com The pyridinium moiety is displaced by the incoming nucleophile in a nucleophilic aromatic substitution reaction. tcichemicals.com

This strategy allows for the late-stage functionalization of complex molecules under mild conditions. tcichemicals.com

Additionally, the pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, conversion to a pyridine-N-oxide can activate the ring for certain electrophilic substitutions. gcwgandhinagar.com Conversely, the electron-deficient nature of the pyridinium cation makes it susceptible to nucleophilic attack, which is the basis for the dearomatization reactions of pyridinium salts using Grignard reagents and a copper catalyst to form chiral dihydropyridines. acs.org

Electrophilic Substitution on the Pyridine Ring (indirect pathways)

Direct electrophilic substitution on the pyridine ring is significantly more challenging than on benzene (B151609). gcwgandhinagar.com The nitrogen atom's electronegativity deactivates the ring towards electrophiles. Furthermore, in acidic conditions typical for electrophilic substitution, the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution even more difficult. iust.ac.ir Consequently, electrophilic substitution reactions, such as nitration or sulfonation, require harsh conditions and generally proceed at the C-3 (meta) position, as this avoids placing a positive charge on the electronegative nitrogen in the resonance intermediates. rrbdavc.org

To achieve substitution under more controlled conditions, indirect pathways are often employed:

Reaction via Pyridine-N-Oxide: One of the most effective strategies is the conversion of pyridine to pyridine-N-oxide. The N-oxide group is activating and directs electrophiles to the C-4 and C-2 positions. Subsequent removal of the oxygen atom regenerates the pyridine ring, now functionalized in a position not accessible through direct substitution.

Sulfonation under Harsh Conditions: Direct sulfonation of pyridine is very difficult. However, the addition of a catalyst like mercuric sulfate allows the reaction to proceed at high temperatures (e.g., 220°C). rrbdavc.org An alternative approach involves reacting pyridine with fuming sulfuric acid (oleum) at elevated temperatures. For instance, bromination in the presence of oleum (B3057394) is thought to proceed through a pyridinium-1-sulfonate intermediate, which then undergoes substitution. iust.ac.irresearchgate.net When pyridine is heated with bromine in fuming sulfuric acid, 3-bromopyridine (B30812) is formed as the main product. researchgate.net

Steric Hindrance Approach: In cases like 2,6-di-t-butylpyridine, the bulky alkyl groups sterically hinder the nitrogen atom, preventing its reaction with the electrophile (e.g., sulfur trioxide). This allows the electrophilic attack to occur on the carbon ring, proceeding at a rate comparable to the sulfonation of nitrobenzene. iust.ac.ir

Nucleophilic Attack and Quaternization Mechanisms

In contrast to its resistance to electrophiles, the electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. quimicaorganica.org This reactivity is dramatically enhanced upon quaternization of the nitrogen atom.

Quaternization Mechanism: Pyridine, acting as a nucleophile, readily reacts with alkylating agents like alkyl halides or alkyl sulfates to form quaternary pyridinium salts. gcwgandhinagar.comiust.ac.ir The reaction is a standard bimolecular nucleophilic substitution (SN2) where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., halide or sulfate).

Nucleophilic Attack on Pyridinium Salts: The formation of a pyridinium cation makes the ring highly electrophilic and primed for attack by nucleophiles. Pyridines with leaving groups at the C-2 and C-4 positions undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org

Recent studies have developed methods for the C4-selective arylation of pyridines using N-aminopyridinium salts as electrophiles. frontiersin.org The proposed mechanism involves the following key steps:

A base induces the deprotonation of the nucleophile (e.g., indole).

The resulting anion performs a nucleophilic addition to the C4 position of the pyridinium salt.

A subsequent base-assisted aromatization of the pyridine ring occurs, leading to the final arylated pyridine product. frontiersin.org

Control experiments, such as the lack of reaction inhibition by the radical scavenger TEMPO, suggest that this particular transformation proceeds through an ionic, two-electron pathway rather than a radical-based one. frontiersin.org

Radical Pathways in Pyridinium Salt Chemistry

N-functionalized pyridinium salts have emerged as versatile reagents in radical chemistry. nih.gov These redox-active compounds can be designed to undergo fragmentation upon single-electron transfer, leading to two primary divergent pathways:

Homolytic Fragmentation: This pathway releases the N-bound substituent as a corresponding radical.

Heterolytic Fragmentation: This alternative pathway liberates an N-centered pyridinium radical. nih.gov

The choice between these pathways allows for controlled generation of specific radical species. For example, visible-light-induced formation of electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and sulfinates provides access to sulfonyl radicals. rsc.org This catalyst-free radical pathway can be used in three-component reactions to incorporate both sulfonyl and pyridyl groups into alkenes. rsc.org

Similarly, N-methoxy or N-aminopyridinium salts can be used in photoredox catalysis to generate methoxy (B1213986) or amidyl radicals. acs.org These radicals can abstract a hydrogen atom from aldehydes to form acyl radicals, which then add to the pyridinium substrate, achieving site-selective C2 or C4 acylation. acs.org The site selectivity can be controlled by the choice of the N-substituent on the pyridinium salt. frontiersin.orgacs.org Another novel radical pathway involves the use of superoxide (B77818) radical anions (O₂•⁻) to trigger a dual functionalization of N-arylmethylpyridinium salts, leading to complex ring transformations. chinesechemsoc.org

Reaction Intermediates and Transition State Analysis

The study of transient species—reaction intermediates and transition states—is crucial for a deep understanding of reaction mechanisms.

Reaction Intermediates: In the reactions of substituted pyridines with sulfate radicals (SO₄•⁻), generated from the flash photolysis of peroxodisulfate (S₂O₈²⁻), the identified organic intermediates are corresponding hydroxypyridine radical adducts. researchgate.netnih.gov These intermediates are formed through the initial attack of the sulfate radical on the aromatic ring. researchgate.net In other systems, such as the reaction of pyrimidine (B1678525) salts with nucleophiles, open-chain intermediates are key. For instance, the reaction of a 1-methylpyrimidinium salt with a nucleophile can proceed via initial addition at position 6, leading to a 1,6-dihydropyrimidine derivative. This intermediate undergoes ring fission to form a functionalized three-carbon fragment, which can then recyclize. wur.nl

Transition State Analysis: Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for analyzing transition states. dalalinstitute.com For the nucleophilic substitution of acyl chlorides with pyridine, DFT calculations reveal a transition state where the LUMO (Lowest Unoccupied Molecular Orbital) is composed of mixed orbitals from both the pyridine nucleophile and the acyl chloride substrate. rsc.orgnih.gov This has led to the designation of the reaction mode as SNm, where 'm' signifies this mixed orbital nature. rsc.orgrsc.org

The analysis shows that the reaction is initiated by the attack of the pyridine's np orbital on the πC=O molecular orbital of the acyl chloride. rsc.org As the reaction progresses towards the transition state, the σC-Cl orbital mixes into the LUMO and becomes a major component. rsc.org Comparing the reaction of acyl chloride with pyridine versus a chloride ion (Cl⁻), the transition state with pyridine (TS-pyridine) has a shorter C-Cl bond length and a larger dihedral angle, indicating less deformation of the acyl chloride substrate compared to the attack by the more negatively charged chloride ion. rsc.orgrsc.org

Table 1: Calculated Free Energy Barriers for Nucleophilic Substitution Reactions This table presents data from theoretical analyses of nucleophilic substitution reactions involving different substrates and nucleophiles.

| Reactants | Pathway | Calculated Free Energy Barrier (kcal/mol) | Reference |

| CH₃ClC=NOTf + Pyridine | SNm | 22.8 | nih.gov |

| CH₃ClC=NOTf + Pyridine | SNσ | 49.3 | nih.gov |

| CH₃COCl + Cl⁻ | SNm | 16.1 | rsc.org |

| CH₃COCl + Cl⁻ | SNσ | 20.1 | rsc.org |

Data obtained from density functional theory (DFT) calculations.

Solvent Effects and Reaction Kinetics Studies

The medium in which a reaction is conducted can significantly influence its rate and outcome. The study of solvent effects and reaction kinetics provides quantitative insights into reaction mechanisms.

Reaction Kinetics: Kinetic studies on the oxidation of various substituted pyridines by sulfate radicals have determined absolute rate constants. researchgate.netnih.gov These studies, conducted using flash photolysis, revealed that monosubstituted pyridines react approximately 10 times faster with sulfate radicals than their protonated forms (pyridinium ions). researchgate.netnih.gov The reactivity of different substituted pyridines can be correlated using the Hammett equation, which relates reaction rates to substituent electronic properties. nih.gov

In a different system, the kinetics of the pyridine-catalyzed methanolysis of aromatic sulfonyl chlorides were found to be first-order with respect to both the sulfonyl chloride and the pyridine catalyst. rsc.org The low reactivity of 2-picoline compared to other alkylpyridines, along with solvent isotope effect data, supports a mechanism where pyridine functions as a nucleophilic catalyst rather than a general base. rsc.org

Table 2: Rate Constants for the Reaction of Sulfate Radicals with Pyridine Derivatives This table shows the absolute rate constants for reactions of sulfate radicals with both the basic (Py) and acidic (PyH⁺) forms of various pyridines.

| Pyridine Derivative | Form | Rate Constant (k) [M⁻¹ s⁻¹] | Reference |

| 3-chloropyridine | Py | (1.2 ± 0.1) x 10⁹ | nih.gov |

| 3-chloropyridine | PyH⁺ | (1.1 ± 0.1) x 10⁸ | nih.gov |

| 3-cyanopyridine | Py | (1.1 ± 0.1) x 10⁹ | nih.gov |

| 3-cyanopyridine | PyH⁺ | (9.0 ± 0.9) x 10⁷ | nih.gov |

| 3-methoxypyridine | Py | (3.4 ± 0.3) x 10⁹ | nih.gov |

| 3-methoxypyridine | PyH⁺ | (3.1 ± 0.3) x 10⁸ | nih.gov |

| 3-methylpyridine | Py | (3.5 ± 0.4) x 10⁹ | nih.gov |

| 3-methylpyridine | PyH⁺ | (3.2 ± 0.3) x 10⁸ | nih.gov |

| Pyridine | Py | (2.2 ± 0.2) x 10⁹ | nih.gov |

| Pyridine | PyH⁺ | (2.0 ± 0.2) x 10⁸ | nih.gov |

Rate constants determined by flash photolysis of peroxodisulfate at varying pH. nih.gov

Solvent Effects: The solvent can influence reaction rates and equilibria through various interactions, including polarity, hydrogen bonding, and polarizability. cdnsciencepub.com In the reaction of pyridines with benzenesulfonyl chloride, the reaction is slower in methanol (B129727) than in water. This is attributed to a more negative entropy of activation in methanol, highlighting the solvent's role in organizing the transition state. rsc.org In computational studies, it is often necessary to account for bulk solvent effects to achieve good agreement between theoretical predictions and experimental observations. researchgate.netnih.gov Models like the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) are used in DFT calculations to simulate the solvent environment. rsc.org

Applications of Pyridinsulfat in Chemical Synthesis and Catalysis

Catalysis in Organic Reactions

Pyridinium (B92312) sulfate's catalytic activity is primarily attributed to its Brønsted acidity, where the pyridinium ion acts as a proton donor. This acidic character is instrumental in activating substrates and promoting key bond-forming reactions in organic synthesis.

Role as Acidic Catalysts for Condensation Reactions

Pyridinium sulfate (B86663) and its derivatives are effective acidic catalysts for various condensation reactions. These reactions typically involve the formation of a larger molecule from smaller units with the elimination of a small molecule, such as water. The pyridinium ion protonates carbonyl groups, enhancing their electrophilicity and facilitating nucleophilic attack, which is a crucial step in many condensation pathways. This catalytic approach is central to the synthesis of numerous organic compounds. For instance, modified pyridinium salts have been shown to catalyze Knoevenagel condensations, a key carbon-carbon bond-forming reaction. acs.org

Synthesis of Heterocyclic Compounds

The acidic nature of pyridinium sulfate makes it a valuable catalyst in the synthesis of a variety of heterocyclic compounds. These cyclic structures are fundamental scaffolds in many pharmaceuticals and biologically active molecules.

Pyridinium sulfate-based catalysts have demonstrated efficacy in the synthesis of tetrahydropyridines. For example, a novel ionic liquid, sulfonic acid pyridinium hydrogen sulfate ([Pyridine-SO3H]HSO4), has been synthesized and used as an efficient, homogeneous, and recyclable catalyst for the one-pot synthesis of highly functionalized tetrahydropyridines. This is achieved through a three-component condensation of aromatic aldehydes, ethyl acetoacetate, and substituted anilines under solvent-free conditions, resulting in high yields. researchgate.net Another related catalyst, nano-sphere silica (B1680970) sulfuric acid, has also been employed for the efficient synthesis of 1,2,3,4-tetrahydropyridines via a one-pot multicomponent reaction, highlighting the utility of sulfated acidic catalysts in this transformation. researchgate.net

Table 1: Synthesis of Tetrahydropyridines using Pyridinium Sulfate-based Catalysts This table presents data on the synthesis of tetrahydropyridine (B1245486) derivatives using catalysts containing the pyridinium sulfate moiety. The data is compiled from various research findings to illustrate the reaction conditions and yields.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Sulfonic acid pyridinium hydrogen sulfate | Aromatic aldehydes, Ethyl acetoacetate, Substituted anilines | Solvent-free, 100 °C | >80 | researchgate.net |

| Nano-sphere silica sulfuric acid | Benzaldehydes, Various anilines, Ethyl acetoacetate | Acetonitrile (B52724), 65 °C | Good | researchgate.net |

The synthesis of naphthopyranopyrimidines, a class of heterocyclic compounds with significant biological activities, can be efficiently catalyzed by pyridinium sulfate derivatives. A notable example is the use of 1,1′-(6-(propylamino)-1,3,5-triazine-2,4-diyl)bis(pyridinium) hydrogen sulfate immobilized on functionalized halloysite (B83129) nanotubes. rsc.org This solid acid nanocatalyst has proven to be highly effective in the one-pot, three-component reaction of β-naphthol, aldehydes, and N,N-dimethylbarbituric acid under solvent-free conditions, affording the desired products in excellent yields. rsc.org The catalyst's reusability without significant loss of activity makes this a green and efficient synthetic route. rsc.org

Table 2: Catalytic Synthesis of Naphthopyranopyrimidines This table summarizes the research findings on the synthesis of naphthopyranopyrimidine derivatives catalyzed by a pyridinium hydrogen sulfate-based ionic liquid.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Triazine bis(pyridinium) hydrogen sulfate on halloysite nanotubes | β-Naphthol, Aldehydes, N,N-Dimethylbarbituric acid | Solvent-free | Excellent | rsc.org |

Pyridinium sulfate-based catalysts also play a role in the synthesis of N,N'-alkylidene bisamides. These compounds are typically formed through the condensation of an aldehyde with two equivalents of an amide. A study utilizing a palladium organometallic catalyst anchored to mesoporous silica, which incorporates a pyridinium moiety, has demonstrated high efficiency in generating N,N'-alkylidene bisamides under solvent-free conditions at 50 °C, with reaction times ranging from 8 to 20 minutes and yields between 90-98%. nih.govnih.gov Another approach involves a graphene oxide-based magnetic nanocomposite catalyst containing a hydrogen sulfate group, which effectively catalyzes the formation of N,N'-alkylidene bisamides from aryl aldehydes and primary amides under solvent-free conditions at 110 °C, yielding products in 15–30 minutes with 89–98% efficiency. rsc.org

Table 3: Synthesis of N,N'-Alkylidene Bisamides This table presents data on the synthesis of N,N'-alkylidene bisamides using advanced catalytic systems that incorporate pyridinium and sulfate functionalities.

| Catalyst | Reactants | Conditions | Time (min) | Yield (%) | Reference |

| Pd-DPyE@MCM-41@MNP | 3-Nitrobenzaldehyde, Benzamide | Solvent-free, 50 °C | 8-20 | 90-98 | nih.govnih.gov |

| Nano-[GO@Fe3O4@R-NHMe2][HSO4] | Aryl aldehydes, Primary amides | Solvent-free, 110 °C | 15-30 | 89-98 | rsc.org |

Naphthopyranopyrimidines[8],

Esterification Processes

Pyridinium sulfate is an effective catalyst for esterification, the process of forming an ester from a carboxylic acid and an alcohol. The acidic pyridinium ion protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This catalytic role is particularly valuable in the synthesis of various esters, including those of pyridine (B92270) carboxylic acids like nicotinic acid. google.commdpi.com The use of a strong acid salt of a pyridine carboxylic acid ester as a catalyst in a cyclic process has been shown to be an efficient method for producing esters of pyridine carboxylic acids. google.com

Table 4: Pyridinium Sulfate Catalyzed Esterification This table provides examples of esterification reactions catalyzed by pyridinium sulfate-related systems, showcasing the reaction conditions and resulting yields.

| Catalyst System | Carboxylic Acid | Alcohol | Conditions | Yield (%) | Reference |

| Alkane sulfonic acid | Nicotinic acid | Butyl alcohol | Reflux with benzene (B151609) | 91 | google.com |

| Pyridine carboxylic acid ester salt | Nicotinic acid | n-Butanol | Reflux | 95 | google.com |

Synthesis of Sulfated Organic Compounds

Pyridinium sulfate, particularly in the form of the pyridine sulfur trioxide complex (Py·SO₃), serves as a crucial reagent for the synthesis of sulfated organic compounds. This complex facilitates the introduction of sulfate groups into various organic molecules, a transformation that is important for creating compounds with biological activity, such as heparin mimetics and drug metabolites. rsc.org The sulfation of alcohols to produce sulfate esters is a primary application. wikipedia.org

The use of Py·SO₃ is often preferred due to its mild nature compared to harsher sulfating agents like chlorosulfonic acid. nih.gov The reaction is challenging because sulfated products often have poor solubility in organic solvents, making purification difficult. rsc.org Consequently, sulfation is typically one of the final steps in a synthetic sequence. rsc.orgnih.gov Microwave-assisted approaches using Py·SO₃ have been developed to shorten reaction times and improve yields for the synthesis of complex sulfated saccharides. nih.gov These methods can, however, require a significant excess of the sulfating reagent. rsc.org

Research has focused on optimizing conditions and developing new strategies to overcome the challenges associated with sulfation. For instance, the use of tributylsulfoammonium betaine, formed in situ, provides an organic-soluble intermediate that simplifies purification. rsc.org

Table 1: Examples of Sulfation Reactions using Pyridine·SO₃ Complex

| Substrate Type | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Alcohols | Alkyl Sulfate Esters | Py·SO₃, Pyridine or DMF solvent, 0°C to RT | wikipedia.orggoogle.com |

| Carbohydrates/Saccharides | Sulfated Saccharides | Py·SO₃, Et₃N/pyridine solvent mixture, 55–100°C (Microwave) | nih.gov |

| Polysaccharides (e.g., Xylan) | Sulfated Polysaccharides | Py·SO₃ in DMF | nih.gov |

Reagent in Organic Synthesis

Beyond its role in creating sulfated compounds, pyridinium sulfate is a key player in other synthetic transformations, including redox chemistry and nitrogen functionalization.

The pyridine sulfur trioxide complex is a cornerstone of the Parikh-Doering oxidation, a widely used method for converting primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.org This reaction employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by the Py·SO₃ complex. wikipedia.org The reaction is typically conducted in the presence of a hindered base like triethylamine (B128534) or diisopropylethylamine. wikipedia.org

A key advantage of the Parikh-Doering protocol is its operational simplicity and the fact that it can be performed at non-cryogenic temperatures (often 0 °C to room temperature), which minimizes the formation of common byproducts like methyl thiomethyl ethers. wikipedia.org The mechanism involves the initial reaction of DMSO with sulfur trioxide to form an electrophilic sulfur species. wikipedia.org The alcohol attacks this intermediate, and subsequent deprotonation by the base leads to the formation of a sulfur ylide, which then fragments to yield the oxidized carbonyl compound, dimethyl sulfide (B99878), and pyridinium sulfate. wikipedia.org

In a different context of redox chemistry, studies have investigated the kinetics of the oxidation of pyridine derivatives by sulfate free radicals (SO₄⁻•). nih.gov These studies show that the basic (unprotonated) forms of pyridines react significantly faster with sulfate radicals than their corresponding protonated pyridinium ions. nih.gov The reaction proceeds via the formation of hydroxypyridine radical adducts. nih.gov

Table 2: Overview of the Parikh-Doering Oxidation

| Component | Role |

|---|---|

| Alcohol (Primary or Secondary) | Substrate to be oxidized |

| Pyridine·SO₃ Complex | Activator for DMSO |

| Dimethyl Sulfoxide (DMSO) | Oxidant and Solvent |

| Triethylamine or DIPEA | Base for deprotonation |

| Dichloromethane | Often used as a co-solvent |

| Product | Aldehyde or Ketone |

Pyridine reacts directly with sulfur trioxide to form pyridinium-1-sulfonate, a crystalline, zwitterionic compound commonly known as the pyridine sulfur trioxide complex. iust.ac.ir This reaction represents a direct sulfonation at the nitrogen atom of the pyridine ring. iust.ac.ir This complex is generally stable but can be hydrolyzed in hot water back to pyridine and sulfuric acid. iust.ac.ir Its primary utility is as a mild and selective sulfonating agent for other organic compounds. iust.ac.ir

While direct amination of the pyridine nitrogen can be achieved using reagents like hydroxylamine-O-sulfonic acid, the role of pyridinium sulfate itself is primarily centered on the sulfonation at nitrogen to generate the Py·SO₃ reagent. iust.ac.ir The formation of this N-sulfonylpyridinium salt is a key example of electrophilic addition at the nitrogen atom, similar to N-alkylation or N-acylation. gcwgandhinagar.com The positive charge created on the pyridinium moiety in such salts increases the ring's reactivity towards nucleophiles. wikipedia.org

Utilization in Redox Chemistry[17],

Applications in Materials Science

The structural features of the pyridinium cation and the sulfate anion lend themselves to applications in materials science, particularly in the construction of ordered molecular architectures and functional polymers.

Crystal engineering aims to design and control the assembly of molecules into extended, ordered networks. Pyridine-based molecules are excellent building blocks for this purpose due to the directional nature of the hydrogen bonds they can accept via the nitrogen lone pair. mdpi.com In pyridinium sulfate, both the pyridinium cation and the sulfate anion are active participants in forming supramolecular assemblies.

The pyridinium ion can act as a hydrogen bond donor through its N-H group, while the sulfate anion is an excellent hydrogen bond acceptor. researchgate.net These interactions, along with other non-covalent forces like π-π stacking and C-H···O bonds, stabilize the crystal structures. mdpi.com The sulfate anion's ability to bridge multiple cationic units can lead to the formation of complex one-, two-, or three-dimensional networks. mdpi.com The specific geometry and connectivity of these networks are dictated by the substitution on the pyridine ring and the stoichiometry of the components. rsc.org The study of these interactions is crucial for creating new materials with desired structural topologies. mdpi.com

Table 3: Key Non-Covalent Interactions in Pyridinium-Based Crystal Engineering

| Interaction Type | Donor | Acceptor | Role in Assembly |

|---|---|---|---|

| Hydrogen Bond | Pyridinium N-H | Sulfate Oxygen | Primary structure-directing interaction researchgate.net |

| Hydrogen Bond | Organic O-H, C-H | Pyridine Nitrogen | Forms chains and sheets |

| Hydrogen Bond | Organic C-H | Sulfate Oxygen | Cross-linking of primary networks |

| Anion-π Interaction | Sulfate Anion | Pyridinium Ring | Stabilizes crystal packing mdpi.com |

Pyridine-containing polymers are a significant class of functional materials, known for properties like pH-responsiveness and antimicrobial activity. acs.org The incorporation of sulfate groups into polymeric structures is another strategy to impart functionality, leading to materials used in biomedical applications like drug delivery and tissue engineering. rsc.org Sulfated polysaccharides, for example, exhibit a range of biological activities and their anionic nature is key to forming hydrogels and other biomaterial structures. rsc.org

The combination of pyridine and sulfate functionalities can lead to advanced materials. For example, pyridine-2,4-dicarboxylate has been used as a versatile building block to create one-, two-, and three-dimensional coordination polymers with interesting magnetic and porous properties. researchgate.net In another application, multifunctional conjugated microporous polymers containing pyridine units have been synthesized. mdpi.com These materials possess high porosity and N-donor sites from the pyridine units, making them excellent for applications like capturing volatile iodine and sensing tetracycline (B611298) in water. mdpi.com While not always starting from pyridinium sulfate directly, the principles of combining pyridine units with anionic groups like carboxylates or sulfates are central to the design of these functional polymers. researchgate.net

Use in Electrochemistry (e.g., Electrolytes, Conducting Polymers)

Pyridinium sulfate and its derivatives, particularly in the form of ionic liquids (ILs) and protic ionic liquids (PILs), have garnered significant attention for their applications in various electrochemical systems. Their utility stems from properties like inherent ionic conductivity, wide electrochemical windows, and thermal stability. frontiersin.orgresearchgate.net

Pyridinium-Based Electrolytes

Pyridinium salts are key components in the formulation of electrolytes for energy storage devices such as batteries and electrochemical capacitors. researchgate.netnih.govresearchgate.netnih.gov The synthesis of pyridinium sulfate ([HPyr]₂[SO₄]) and pyridinium bisulfate ([HPyr][HSO₄]) can be achieved through a straightforward, solventless reaction between pyridine and sulfuric acid. nih.gov The resulting PILs are liquid at room temperature and their electrochemical properties are influenced by factors such as water content and temperature. nih.gov Research has shown that as the water content in these PILs increases, their density decreases while ionic conductivity rises. nih.gov Similarly, an increase in temperature enhances the conductivity, following the Arrhenius relationship. nih.gov

Structurally modified pyridinium ILs have been shown to possess wide electrochemical windows, in some cases ranging from 3.0 to 5.4 V, and high thermal stability up to 405°C, making them suitable for a variety of energy applications. frontiersin.org

In the realm of lithium-ion batteries , pyridinium-based ILs have been used to create polymer gel electrolytes that demonstrate good cyclability and high coulombic efficiencies when paired with lithium iron phosphate (B84403) (LFP) cathodes. mdpi.com For redox flow batteries (RFBs) , pyridinium electrolytes are considered promising candidates. nih.govresearchgate.netnih.gov Mechanistic studies on bispyridinium compounds in RFB systems have explored their redox behavior and cycling stability. nih.govresearchgate.net These studies highlight the critical role of radical species formed during charge-discharge cycles and the impact of π-dimerization in mitigating capacity fade, particularly from reactivity with impurities like dissolved oxygen. nih.govresearchgate.netnih.gov

Pyridinium-based PILs have also been assessed as electrolytes for electrochemical capacitors . A series of these PILs tested with a thermally prepared Ruthenium(IV) oxide (RuO₂) electrode yielded specific capacitances between 40 and 50 F g⁻¹ and ionic conductivities in the range of 1.10 to 11.25 mS cm⁻¹. researchgate.net

Beyond energy storage, pyridinium salts have been investigated as co-catalysts for the electrochemical reduction of carbon dioxide (CO₂). researchgate.netresearchgate.net In these systems, the pyridinium ion (PyrH⁺) is believed to facilitate the reduction process at the cathode surface. researchgate.net

Table 1: Electrochemical Properties of a Pyridinium-Based Protic Ionic Liquid Electrolyte

| Property | Value | Conditions | Source |

|---|---|---|---|

| Specific Capacitance | 40 - 50 F g⁻¹ | RuO₂ Electrode | researchgate.net |

| Specific Charge | 23 - 48 C g⁻¹ | RuO₂ Electrode | researchgate.net |

| Ionic Conductivity | 1.10 - 11.25 mS cm⁻¹ | Room Temperature | researchgate.net |

| Viscosity | 2.77 - 87.9 cP | Not Specified | researchgate.net |

| Electrochemical Window | 3.0 - 5.4 V | vs. Ag/AgCl | frontiersin.org |

Conducting Polymers

The pyridinium moiety can be incorporated directly into polymer backbones to form conducting materials. Aromatic poly(pyridinium salt)s are a class of conjugated polymers that exhibit electrochromic properties, meaning they change color upon reversible redox reactions. metu.edu.tr These materials have shown stable electrochromic characteristics in cyclic voltammetry tests. metu.edu.tr

Furthermore, novel ionene-type cationic copolyimides containing pyridinium units in the main chain have been synthesized for use as anion exchange membranes (AEMs). rsc.org These membranes are crucial components in technologies like alkaline water electrolysis. Research has demonstrated that these pyridinium-containing copolyimides can achieve high ionic conductivity, with one reported value being 0.234 S cm⁻¹. rsc.org The solubility and thermal stability of these polymers can be tailored by selecting appropriate monomers. rsc.org

Pyridinium compounds also play a role as reagents in the synthesis of other conducting polymers. For instance, pyridinium chlorochromate (PCC) has been used as an oxidizing agent to synthesize polyfuran. nih.gov

Advanced Analytical Methodologies for Pyridinium Sulfates

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of pyridinium (B92312) sulfates, offering robust methods for their separation and quantification. frontiersin.org Techniques such as High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Ion-Pair Chromatography (IPC) are particularly valuable. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of components within a mixture. openaccessjournals.com For pyridinium sulfates, reversed-phase HPLC is a commonly employed method. ijsrst.com The development of a successful HPLC method involves careful selection of the column, mobile phase, and detection method to ensure optimal resolution and peak shape. openaccessjournals.com

Method development for a novel synthetic pyridine (B92270) derivative, for instance, involved an isocratic RP-HPLC method that was validated for precision, accuracy, and linearity according to ICH guidelines. ijsrst.com Another example is the analysis of pyridine on a Primesep 100 mixed-mode stationary phase column, which utilized a gradient method with a mobile phase of water, acetonitrile (B52724), and sulfuric acid, with UV detection at 250 nm. sielc.com

Key Parameters in HPLC Method Development:

| Parameter | Considerations for Pyridinium Sulfate (B86663) Analysis |

| Stationary Phase (Column) | C18 or C8 columns are often suitable for the separation of polar pyridinium compounds. Mixed-mode columns can also offer unique selectivity. openaccessjournals.comsielc.com |

| Mobile Phase | A mixture of water and an organic solvent like acetonitrile or methanol (B129727) is common. Buffers are often necessary to control the pH and ensure consistent ionization of the analytes. openaccessjournals.comsielc.com |

| Detection | UV-Vis detection is frequently used, as the pyridine ring exhibits UV absorbance. Mass spectrometry (MS) can be coupled with HPLC for enhanced specificity and sensitivity. openaccessjournals.comthermofisher.com |

Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized form of HPLC designed for the separation and determination of ionic species. cet-science.comunil.ch It is highly effective for quantifying anions like sulfate and cations such as the pyridinium ion. cet-science.com The technique relies on the interaction of ions with an ion-exchange resin in the stationary phase. cet-science.com

Ion-Pair Chromatography (IPC)

Ion-Pair Chromatography (IPC) is a variation of reversed-phase HPLC that is particularly useful for separating charged analytes like pyridinium cations and sulfate anions. cdhfinechemical.comindiamart.com This technique involves adding an ion-pairing reagent to the mobile phase. cdhfinechemical.com The ion-pairing reagent is a large ionic molecule with a charge opposite to that of the analyte, which also has a hydrophobic region that interacts with the stationary phase. cdhfinechemical.com This interaction modifies the retention of the ionic analytes, allowing for their separation. cdhfinechemical.com

For the analysis of pyridinium cations, a common strategy is to use alkyl sulfonates as ion-pairing reagents. researchgate.net Conversely, for sulfate analysis, quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) hydrogen sulfate are often employed. tcichemicals.comresearchgate.net IPC offers reproducible results and can allow for the simultaneous analysis of both ionized and non-ionized compounds. cdhfinechemical.com

Electrophoretic Methods for Pyridinium Cation Analysis